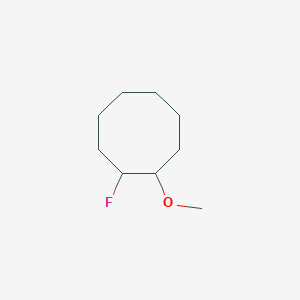

1-Fluoro-2-methoxycyclooctane

説明

1-Fluoro-2-methoxycyclooctane (C₉H₁₆FO) is an alicyclic compound featuring a cyclooctane backbone substituted with fluorine at position 1 and a methoxy group at position 2. Its molecular weight is approximately 160.22 g/mol. The compound’s structure combines the steric effects of an eight-membered ring with the electronic interplay of fluorine (electron-withdrawing) and methoxy (electron-donating) groups.

特性

CAS番号 |

132803-37-3 |

|---|---|

分子式 |

C9H17FO |

分子量 |

160.23 g/mol |

IUPAC名 |

1-fluoro-2-methoxycyclooctane |

InChI |

InChI=1S/C9H17FO/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3 |

InChIキー |

QQNVSOABQZQOAF-UHFFFAOYSA-N |

SMILES |

COC1CCCCCCC1F |

正規SMILES |

COC1CCCCCCC1F |

同義語 |

Cyclooctane, 1-fluoro-2-methoxy- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Fluoro-2-methoxybenzene (CAS 321-28-8)

- Structure : Aromatic ring with fluorine (position 1) and methoxy (position 2).

- Molecular Weight : 126.12 g/mol .

- Key Differences :

- Electronic Effects : In the aromatic system, fluorine’s electron-withdrawing nature and methoxy’s electron-donating properties create strong resonance and inductive effects, directing electrophilic substitution reactions. In contrast, the cyclooctane backbone lacks aromaticity, leading to weaker electronic interactions and distinct reactivity patterns.

- Physical Properties : The rigid benzene ring likely confers higher melting points compared to the flexible cyclooctane structure.

- Hazard Classification : 1-Fluoro-2-methoxybenzene is classified under hazard code 4-2-III (flammable liquid), whereas hazards for the cyclooctane analog remain uncharacterized .

Perfluorinated Cycloalkenes (e.g., Decafluorocyclohexene, CAS 355-75-9)

- Structure : Cyclohexene with full fluorination.

- Molecular Weight : 250.05 g/mol (estimated for C₆F₁₀) .

- Key Differences: Fluorination Degree: Perfluorinated compounds exhibit extreme thermal stability and chemical inertness due to strong C-F bonds. In contrast, mono-fluorinated 1-fluoro-2-methoxycyclooctane is expected to show higher reactivity, particularly in nucleophilic substitutions or oxidations. Polarity: Perfluorinated compounds are highly hydrophobic, while the methoxy group in the cyclooctane derivative may enhance solubility in polar solvents.

1-Methoxyoctadecane (CAS 6838-81-9)

- Structure : Linear alkane with a terminal methoxy group.

- Molecular Weight : 284.52 g/mol .

- Applications: Long-chain methoxy alkanes are often surfactants or lubricants, while cyclic analogs like 1-fluoro-2-methoxycyclooctane may serve as intermediates in stereoselective organic synthesis.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hazard Class |

|---|---|---|---|---|---|

| 1-Fluoro-2-methoxycyclooctane | Not Provided | C₉H₁₆FO | ~160.22 | Fluoro, Methoxy | Not Available |

| 1-Fluoro-2-methoxybenzene | 321-28-8 | C₇H₇FO | 126.12 | Fluoro, Methoxy | 4-2-III (Flammable) |

| Decafluorocyclohexene | 355-75-9 | C₆F₁₀ | 250.05 | Perfluoroalkene | Not Provided |

| 1-Methoxyoctadecane | 6838-81-9 | C₁₉H₄₀O | 284.52 | Methoxy | Low acute toxicity |

Research Findings and Implications

- Synthetic Challenges : Fluorination of cyclooctane likely requires specialized methods (e.g., radical fluorination or deoxyfluorination), contrasting with electrophilic fluorination used for aromatic systems .

- Environmental Impact: Unlike persistent perfluorinated compounds (PFCs) such as PFOS (CAS 1763-23-1) , mono-fluorinated cyclooctane derivatives are expected to degrade more readily, reducing bioaccumulation risks.

- Conformational Analysis : The cyclooctane ring’s puckered conformation may lead to axial-equatorial isomerism of substituents, influencing stereochemistry in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。